molecular formula C11H21NO2 B2882816 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol CAS No. 1218146-67-8

2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B2882816
CAS No.: 1218146-67-8
M. Wt: 199.294
InChI Key: KXXWVUBYXIPTNO-UHFFFAOYSA-N
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Description

2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol is a chemical compound featuring a cyclohexanol group linked to an oxolane (tetrahydrofuran) moiety via a methylamine bridge. This structure classifies it as an amino alcohol derivative, a class of compounds known for their versatile applications in chemical synthesis and pharmaceutical research . Compounds with similar structural motifs, such as those containing the oxolan-2-ylmethyl group, are frequently utilized in scientific research. For instance, such structures are explored in the development of synthetic methodologies, including the preparation of optically active amino alcohol derivatives, which are valuable as catalysts or chiral building blocks in asymmetric synthesis . Furthermore, amino-alcohol compounds with complex ring systems are often investigated for their potential biological activities and interactions with various biological targets . Researchers may employ advanced analytical techniques like Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) for the identification and quantification of such polar metabolites in complex biological samples, such as cell lysates and culture media . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h9-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXWVUBYXIPTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol involves several steps. One common synthetic route includes the reaction of cyclohexanone with oxirane to form 2-(oxiran-2-yl)cyclohexan-1-ol. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s key structural feature is the oxolan-2-ylmethylamino substituent. Analogous compounds vary in the nature of the amino group substituents and cyclohexanol ring modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Cyclohexan-1-ol Derivatives
Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol Oxolan-2-ylmethyl C₁₁H₂₁NO₂ 199.29 (calculated) Potential CNS activity (inferred) -
(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-ol Methylsulfanyl (no amino group) C₇H₁₄OS 146.25 Chiral center; sulfur-containing
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol Thiazol-5-ylmethyl C₁₁H₁₆N₂OS 224.32 Heterocyclic substituent; drug intermediate
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol 1-(Thiophen-2-yl)ethyl C₁₂H₁₉NOS 225.35 Thiophene ring; potential enzyme inhibition
(1r,4r)-4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol 2-Amino-3,5-dibromophenylmethyl C₁₃H₁₈Br₂N₂O 378.11 Brominated aromatic substituent; high molecular weight
2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol Benzylamino, methyl, prop-1-en-2-yl C₁₇H₂₅NO 259.39 Branched alkene; lipophilic

Physicochemical Properties

  • Solubility and Polarity: The oxolane group in the target compound likely enhances water solubility compared to purely aromatic substituents (e.g., benzylamino in ). Thiazole and thiophene analogs () may exhibit intermediate polarity due to heteroatoms.
  • Steric and Electronic Effects : Bulky substituents like the dibromophenyl group in reduce conformational flexibility, whereas smaller groups (e.g., methylsulfanyl in ) favor compact packing. The oxolane substituent provides moderate steric bulk with oxygen lone pairs for hydrogen bonding.

Stability and Reactivity

  • Electron-Withdrawing Groups : Brominated analogs () may exhibit lower thermal stability due to steric strain.
  • Oxidative Stability : Sulfur-containing analogs () are prone to oxidation, whereas oxolane derivatives are more stable under ambient conditions.

Biological Activity

2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol, with the molecular formula C11H21NO2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 199.29 g/mol
  • IUPAC Name : 2-(oxolan-2-ylmethylamino)cyclohexan-1-ol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • Studies suggest that this compound has significant antimicrobial effects against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antiviral Activity :
    • Preliminary research indicates potential antiviral properties, although detailed mechanisms remain to be elucidated. The compound may interfere with viral replication or entry into host cells.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or signal transduction pathways, resulting in the observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-{[(Oxolan-2-yl)methyl]amino}methylphenolStructureAntimicrobial
2-{[(Oxolan-2-yl)methyl]amino}acetic acid hydrochlorideStructureAntiviral

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
  • Antiviral Potential :
    • In vitro studies have shown that this compound can inhibit the replication of certain viruses, potentially making it a candidate for further development as an antiviral agent. The exact pathways involved are under investigation.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various formulations have been tested to improve its stability and effectiveness in biological systems.

Q & A

What are the optimal synthetic routes for 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions focusing on introducing the oxolane (tetrahydrofuran-derived) and amino groups onto the cyclohexanol backbone. Key approaches include:

  • Hydrogenation of intermediates : Use of dual catalysts (e.g., Co-NiO) for selective reduction of nitrile or imine precursors, as demonstrated in analogous cyclohexanol derivatives .
  • Nucleophilic substitution : Reacting cyclohexanol derivatives with oxolan-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the amino linkage .
  • Protection/deprotection strategies : Temporary protection of the hydroxyl group (e.g., using TBSCl) to prevent side reactions during amine coupling .
    Optimization Tips : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate).

How can the stereochemistry of this compound be resolved?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mix). Use SHELX software for structure refinement, leveraging its robustness in small-molecule crystallography .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based) to separate enantiomers. Validate with optical rotation measurements .
  • NOESY NMR : Analyze spatial proximity of protons to deduce relative configuration, particularly between the oxolane methylene and cyclohexanol protons .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structure and purityAssign peaks for oxolane (δ 3.6–4.0 ppm) and cyclohexanol (δ 1.2–2.5 ppm) .
HRMS Verify molecular formulaUse ESI+ mode for protonated molecular ion [M+H]⁺.
FT-IR Identify functional groupsDetect O-H (3200–3600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
HPLC-PDA Assess purityUse C18 column with acetonitrile/water mobile phase (λ = 210–254 nm) .

How do the oxolane and amino groups influence the compound’s reactivity and intermolecular interactions?

Level: Advanced
Methodological Answer:

  • Hydrogen bonding : The hydroxyl and amino groups act as H-bond donors/acceptors, influencing solubility and crystal packing. Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces .
  • Steric effects : The oxolane ring introduces steric hindrance, affecting nucleophilic substitution rates. Compare reactivity with non-oxolane analogs via kinetic studies .
  • Biological interactions : The amino group may protonate at physiological pH, enabling electrostatic interactions with enzyme active sites. Perform pH-dependent solubility assays and molecular docking .

What computational strategies predict this compound’s binding affinity to biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Parameterize the oxolane ring’s conformational flexibility .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR modeling : Train models on cyclohexanol-derivative datasets to predict bioactivity (e.g., IC₅₀ against antimicrobial targets) .

How can contradictions in reported biological activities of similar compounds be addressed?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigate via:

  • Standardized assays : Re-test the compound under uniform conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying oxolane substituents) to isolate critical functional groups .
  • Meta-analysis : Compare published data (e.g., IC₅₀ values) while controlling for variables like cell line or solvent .

What strategies optimize enantioselective synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve high enantiomeric excess (ee > 90%) .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes for >95% ee .

How can degradation pathways of this compound be studied under physiological conditions?

Level: Advanced
Methodological Answer:

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via LC-MS to identify degradation products .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF .
  • Radiolabeling : Synthesize ¹⁴C-labeled analog to trace metabolic pathways in vivo .

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